Ethyl tiglate

Chemical Ecology Entomology Pheromone Research

Ethyl tiglate (CAS 5837-78-5), also known as ethyl (E)-2-methyl-2-butenoate, is an α,β-unsaturated ester classified as a fatty acid ester. It is naturally present in various fruits, most notably apples.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 5837-78-5
Cat. No. B033459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tiglate
CAS5837-78-5
Synonyms(2E)-2-Methyl-2-butenoic Acid Ethyl Ester;  (E)-2-Methyl-2-Butenoic Acid Ethyl Ester;  (E)-2-Methyl-crotonic Acid Ethyl Ester;  Ethyl Ester Tiglic Acid;  (E)-2-Methyl-2-butenoic Acid Erhyl Ester;  (E)-Ethyl 2-Methylbut-2-enoate;  Ethyl (2E)-2-Methyl-2-but
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC)C
InChIInChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4+
InChIKeyOAPHLAAOJMTMLY-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tiglate (CAS 5837-78-5): A Specialized Alpha, Beta-Unsaturated Ester for Flavor and Pheromone Research


Ethyl tiglate (CAS 5837-78-5), also known as ethyl (E)-2-methyl-2-butenoate, is an α,β-unsaturated ester classified as a fatty acid ester [1]. It is naturally present in various fruits, most notably apples . The compound exists as the trans (E)-isomer, distinguishing it from its cis (Z)-isomer, ethyl angelate [2]. Its procurement is driven by its dual significance: it serves as a high-value flavor ingredient (FEMA 2460) imparting sweet, fruity, and tropical notes [3], and it is a critical semiochemical, identified as a male-specific aggregation pheromone component in several *Drosophila* species [4].

Why Ethyl Tiglate (CAS 5837-78-5) Cannot Be Casually Substituted in Research Protocols


Generic substitution of ethyl tiglate with close analogs like methyl tiglate, isopropyl tiglate, or ethyl angelate is scientifically unsound due to profound differences in biological activity and molecular properties. The alkyl ester chain length and double-bond geometry are not minor variations; they dictate critical parameters such as pheromone potency [1], olfactory perception [2], and chromatographic behavior [3]. For example, while methyl tiglate shares the tiglate backbone, it exhibits significantly lower bioactivity in *Drosophila* aggregation assays compared to ethyl tiglate [1]. Similarly, the stereoisomer ethyl angelate, differing only in the geometry of the double bond, presents a distinct odor profile and retention time, preventing its use as a direct replacement in flavor formulations or analytical standards [REFS-2, REFS-3].

Quantitative Evidence for Selecting Ethyl Tiglate (CAS 5837-78-5) Over Structural Analogs


Superior Bioactivity in Drosophila Aggregation Pheromone Assays Compared to Methyl Tiglate

In a direct head-to-head comparison of five ester components of the *Drosophila virilis* aggregation pheromone, ethyl tiglate was the most active compound when tested at a standardized dose of 10 ng [1]. Methyl tiglate was identified as the least active among the tested tiglate and hexanoate esters [1].

Chemical Ecology Entomology Pheromone Research

Synergistic Activity with (Z)-10-Heneicosene in Pheromone Blends

A study on *Drosophila virilis* aggregation pheromone found that while (Z)-10-heneicosene (Z10-21) is a primary attractant, the addition of ethyl tiglate increased the number of responding flies by approximately 4-5 times [1]. This demonstrates a strong synergistic effect rather than just a standalone attractant property.

Semiochemistry Insect Behavior Pest Management

Distinct Chromatographic Identity for GC-MS Analysis and Quality Control

Gas chromatography-mass spectrometry (GC-MS) analysis on a polar Carbowax column provides distinct retention indices that unambiguously differentiate ethyl tiglate (E-isomer) from its geometric isomer, ethyl angelate (Z-isomer) [1]. This chromatographic separation is critical for verifying compound identity and purity in complex mixtures like essential oils [2].

Analytical Chemistry GC-MS Quality Control

Regulatory and Purity Benchmark for Flavor and Fragrance Applications

For flavor and fragrance applications, ethyl tiglate is a globally recognized ingredient with established regulatory benchmarks. It holds FEMA GRAS status (FEMA 2460) [1] and is approved for use as a flavoring agent by JECFA (JECFA 1824) [2] and the European Union (FL No. 09.495) [3]. Commercial grades are available with high purity, typically ≥98% (GC), ensuring consistency and compliance .

Food Science Flavor Chemistry Regulatory Compliance

Metabolic Fate in Apple Fruit: Precursor to Key Aroma Compound

Unlike other tiglate esters, ethyl tiglate is specifically metabolized in apple fruits, leading to the formation of small amounts of (R)-ethyl 2-methylbutanoate [1]. (R)-ethyl 2-methylbutanoate is a crucial aroma compound that serves as an indicator of genuineness in apple products due to its high enantiomeric purity .

Plant Biochemistry Food Chemistry Metabolomics

Optimal Application Scenarios for Ethyl Tiglate (CAS 5837-78-5) Based on Verified Evidence


Pheromone Blend Formulation for Drosophila Research and Pest Monitoring

When formulating aggregation pheromone lures for *Drosophila* species (e.g., *D. virilis*, *D. borealis*, *D. littoralis*), ethyl tiglate is the preferred active ingredient over other tiglate esters. Evidence demonstrates it is the most potent ester among those tested [1] and synergistically enhances the attractiveness of (Z)-10-heneicosene by 4-5 fold [1]. Using methyl or isopropyl tiglate would result in significantly lower trap captures, compromising experimental outcomes or pest monitoring efficacy.

Analytical Standard for GC-MS Identification in Essential Oils and Plant Volatiles

For researchers using GC-MS to profile complex natural mixtures like essential oils, ethyl tiglate serves as an authenticated reference standard. Its well-defined retention index of 1244 on polar columns [2] allows for its unambiguous discrimination from the Z-isomer, ethyl angelate [3]. This is critical for accurate compound identification and for quantifying the specific contribution of the E-isomer to the aroma profile of a natural extract.

Natural-Like Apple Flavor Formulation for Food and Beverage Products

In the development of natural-tasting apple flavors for beverages, confectionery, or dairy products, ethyl tiglate is a strategic choice. Its natural occurrence in apples and its specific metabolic fate as a precursor to the key aroma compound (R)-ethyl 2-methylbutanoate [4] make it a superior building block for achieving authentic apple character, a functionality not provided by its simple ester analogs. Furthermore, its FEMA GRAS status (2460) [5] facilitates regulatory compliance.

Academic Research into Plant Volatile Signaling and Pollination Biology

For biologists studying plant-insect interactions, particularly deceptive pollination in orchids like *C. bardolphianum*, ethyl tiglate is a key target compound. Its role as a universal attractant for various *Drosophila* pollinators has been demonstrated in both reward and rewardless orchid systems [6]. Procuring high-purity ethyl tiglate is essential for behavioral assays, electrophysiology (e.g., electroantennography), and neurogenetic studies aimed at decoding the neural basis of olfactory attraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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